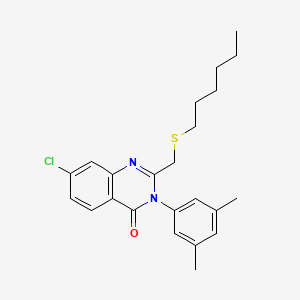
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one, also known as CDPH-HSM, is a synthetic organic compound with a wide range of applications in the scientific research field. CDPH-HSM is a quinazolinone-based compound with a unique structure that gives it the potential to be used in a variety of applications.
科学的研究の応用
Anticancer Applications
Quinazoline derivatives have shown remarkable activity against various cancer cell lines. For instance, certain derivatives demonstrated significant inhibition of the EGFR-tyrosine kinase, indicating their potential as antitumor agents (Noolvi & Patel, 2013). Another study found that these compounds exhibited potent antihypertensive activity through an α1-adrenergic receptor blocking property similar to clinically used analogues (Rahman et al., 2014). Furthermore, derivatives of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones have been prepared and evaluated for antitubercular activity against Mycobacterium tuberculosis, showing significant potency (Anand et al., 2011).
Antimicrobial and Antitubercular Evaluation
Quinazoline derivatives have also been studied for their antimicrobial and antitubercular properties. A series of these compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, and notable antitubercular activity against Mycobacterium tuberculosis, equivalent to standard treatments (Anand et al., 2011).
Antihypertensive and Anti-inflammatory Activity
In addition to their anticancer potential, some quinazoline derivatives exhibited good to moderate antihypertensive activity in vivo, indicating their utility in managing blood pressure-related conditions (Rahman et al., 2014). The anti-inflammatory properties of these compounds were also confirmed, suggesting their potential in the treatment of inflammation-related disorders (Dash et al., 2017).
特性
IUPAC Name |
7-chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2OS/c1-4-5-6-7-10-28-15-22-25-21-14-18(24)8-9-20(21)23(27)26(22)19-12-16(2)11-17(3)13-19/h8-9,11-14H,4-7,10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZVBKAEHNENQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide](/img/structure/B2796859.png)
![2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2796860.png)
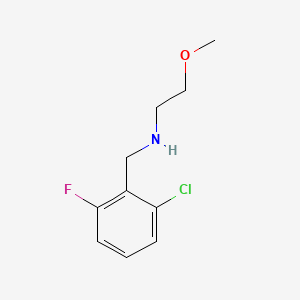
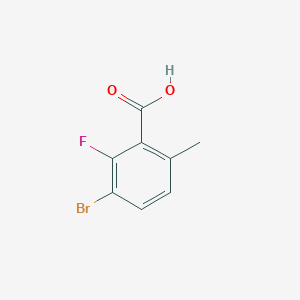
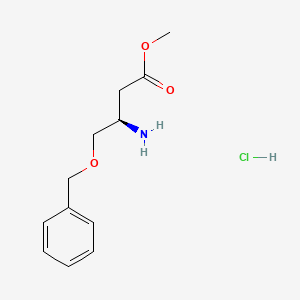
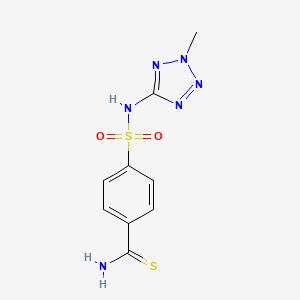
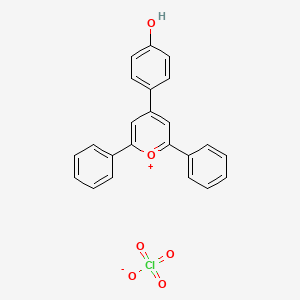
![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)
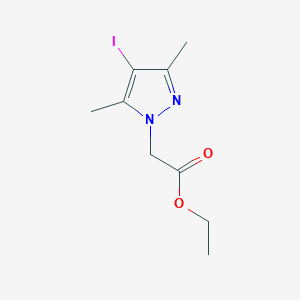
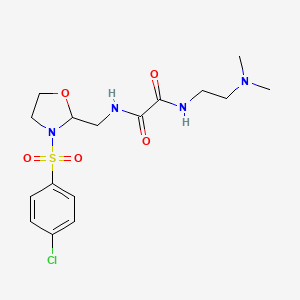
![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2796874.png)
![5-((3-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2796876.png)
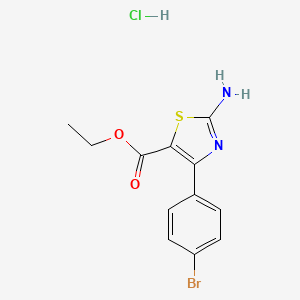
![Methyl 3-[(4-ethoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2796881.png)